1-Chloro-8-iodoperfluorooctane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8ClF16I/c9-7(22,23)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)8(24,25)26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDAHXKFALCGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8ClF16I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371481 | |

| Record name | 1-Chloro-8-iodoperfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16486-98-9 | |

| Record name | 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16486-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-8-iodoperfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-8-iodoperfluorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Chloro-8-iodoperfluorooctane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 1-chloro-8-iodoperfluorooctane (Cl(CF₂)₈I), a valuable intermediate in the synthesis of fluorinated compounds for various applications, including pharmaceuticals and advanced materials. This document delves into the core synthetic methodologies, detailed experimental protocols, characterization techniques, and critical safety considerations.

Introduction: The Significance of α-Chloro-ω-iodoperfluoroalkanes

Per- and polyfluoroalkyl substances (PFAS) have garnered significant attention due to their unique properties, including high thermal and chemical stability.[1] Within this class of compounds, α,ω-dihaloperfluoroalkanes, such as this compound, serve as versatile building blocks. The differential reactivity of the carbon-chlorine and carbon-iodine bonds allows for selective chemical transformations, enabling the synthesis of complex fluorinated molecules. The C-I bond is weaker and more susceptible to nucleophilic attack and radical reactions, while the C-Cl bond is more robust, often requiring more forcing conditions for reaction. This dichotomy in reactivity is the cornerstone of their synthetic utility.

Primary Synthetic Strategy: Telomerization of Tetrafluoroethylene with Iodine Monochloride

The most direct and industrially relevant method for the synthesis of this compound is the free-radical telomerization of tetrafluoroethylene (TFE) with iodine monochloride (ICl) as the telogen (a chain transfer agent).[2] This process involves the sequential addition of TFE monomers to a growing radical chain initiated by the cleavage of ICl.

The Underlying Mechanism: A Free-Radical Chain Reaction

The telomerization process proceeds via a well-established free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of the iodine monochloride bond to generate iodine and chlorine radicals. This can be achieved through thermal means or with the use of a radical initiator.

Propagation: A chlorine radical adds to a molecule of TFE, forming a new carbon-centered radical. This radical then adds to successive TFE molecules, extending the perfluoroalkyl chain. The growing telomer radical can then abstract an iodine atom from another molecule of ICl, forming the desired α-chloro-ω-iodoperfluoroalkane and a new chlorine radical, which continues the chain reaction.

Termination: The radical chains are terminated through various radical combination reactions.

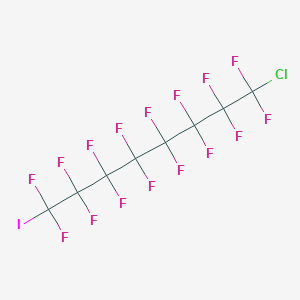

The following diagram illustrates the key steps in the propagation phase of the telomerization reaction.

Caption: Propagation steps in the free-radical telomerization of TFE with ICl.

The distribution of telomers with different chain lengths (n) is influenced by the molar ratio of TFE to ICl. A higher concentration of ICl relative to TFE will favor the formation of shorter-chain telomers.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for informational purposes for qualified researchers and should be carried out in a specialized laboratory with appropriate safety measures in place.

Materials and Equipment

-

Reactants:

-

Tetrafluoroethylene (TFE), polymer grade

-

Iodine monochloride (ICl), >98%

-

-

Initiator (optional):

-

Azo compounds (e.g., 2,2'-azobis(isobutyronitrile), AIBN) or organic peroxides (e.g., benzoyl peroxide) can be used to initiate the reaction at lower temperatures.

-

-

Equipment:

-

High-pressure autoclave reactor equipped with a stirrer, pressure gauge, thermocouple, and gas inlet/outlet valves.

-

Distillation apparatus for purification.

-

Standard laboratory glassware.

-

Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, and a lab coat. All operations should be conducted in a well-ventilated fume hood.

-

Synthesis Procedure

-

Reactor Preparation: The autoclave must be thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen, which can act as a radical scavenger and inhibit the reaction.

-

Charging the Reactor: Iodine monochloride is carefully transferred to the autoclave. The amount will depend on the desired molar ratio of TFE to ICl to control the average chain length of the telomers. For the synthesis of this compound (n=4), a specific molar ratio favoring this product should be employed, which may require experimental optimization.

-

Initiator Addition (if applicable): If a chemical initiator is used, it is added to the reactor at this stage.

-

Pressurization with TFE: The autoclave is sealed, and TFE gas is introduced to the desired pressure. The reaction pressure is a critical parameter that influences the rate of reaction and the distribution of telomers.

-

Reaction Conditions: The reactor is heated to the target temperature. The reaction is typically carried out at elevated temperatures and pressures. The exact conditions will depend on whether a thermal or chemically initiated process is used. The reaction mixture is stirred continuously to ensure proper mixing.

-

Monitoring the Reaction: The reaction progress can be monitored by the drop in pressure as the gaseous TFE is consumed.

-

Termination and Depressurization: Once the desired conversion is achieved, the reactor is cooled, and any unreacted TFE is carefully vented through a scrubbing system.

-

Crude Product Recovery: The liquid product mixture, containing this compound and other telomers, is collected from the reactor.

Purification

The crude product is a mixture of α-chloro-ω-iodoperfluoroalkanes with varying chain lengths (Cl(CF₂)₂ₙI). Fractional distillation under reduced pressure is the primary method for separating the desired this compound (n=4) from the other telomers. The boiling points of the telomers increase with chain length.

| Component | Approximate Boiling Point (°C at 760 mmHg) |

| Cl(CF₂)₂I | ~55 |

| Cl(CF₂)₄I | ~100 |

| Cl(CF₂)₆I | ~140 |

| Cl(CF₂)₈I | 178.2[3] |

Note: These are estimated boiling points for illustrative purposes. Actual boiling points may vary.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: This is the most informative technique for characterizing fluorinated compounds. The spectrum of this compound is expected to show distinct signals for the different CF₂ groups. The CF₂ group adjacent to the chlorine atom and the CF₂ group adjacent to the iodine atom will have characteristic chemical shifts and coupling patterns. The internal CF₂ groups will also have their own unique signals.[4][5]

-

¹³C NMR: The ¹³C NMR spectrum will show signals for each of the eight carbon atoms in the perfluorooctyl chain, with chemical shifts influenced by the neighboring fluorine, chlorine, and iodine atoms.[6]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound (562.42 g/mol for C₈ClF₁₆I).[7] The fragmentation pattern can also provide structural information.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹.

Safety Precautions

The synthesis of this compound involves hazardous materials and conditions and must be performed by trained personnel in a well-equipped laboratory.

-

Tetrafluoroethylene (TFE): TFE is a flammable and toxic gas that can explosively decompose under certain conditions of temperature and pressure, even in the absence of air.[2][8][9][10][11] It is crucial to handle TFE in a robust high-pressure apparatus and to avoid conditions that can lead to its decomposition, such as high temperatures and the presence of ignition sources. The use of an inhibitor in stored TFE is common practice.

-

Iodine Monochloride (ICl): ICl is a corrosive and toxic substance that reacts violently with water. It should be handled in a fume hood with appropriate PPE, including acid-resistant gloves and a face shield.

-

High-Pressure Operations: The use of a high-pressure autoclave requires specific training and adherence to strict safety protocols to prevent catastrophic failure. The reactor must be properly rated for the intended operating pressure and temperature.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low or no reaction | Presence of oxygen | Ensure the reactor is thoroughly purged with an inert gas before introducing reactants. |

| Insufficient initiation | Increase the reaction temperature (for thermal initiation) or the concentration of the radical initiator. | |

| Formation of high molecular weight polymers | Low concentration of ICl | Increase the molar ratio of ICl to TFE. |

| Broad distribution of telomers | Inadequate control over reaction conditions | Optimize the temperature, pressure, and reactant ratios to favor the formation of the desired telomer. |

Conclusion

The telomerization of tetrafluoroethylene with iodine monochloride provides a direct and efficient route to this compound. Careful control of reaction parameters is essential to achieve a good yield of the desired product and to ensure the safety of the operation. Proper purification and characterization are crucial to obtaining a high-purity product suitable for further synthetic applications in the development of novel fluorinated materials and pharmaceuticals.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. fluoropolymers.eu [fluoropolymers.eu]

- 3. This compound | CAS#:16486-98-9 | Chemsrc [chemsrc.com]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. scbt.com [scbt.com]

- 8. EP0702666B1 - Safe handling of tetrafluoroethylene - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. fluoropolymers.eu [fluoropolymers.eu]

- 11. Tetrafluoroethylene | C2F4 | CID 8301 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 1-Chloro-8-iodoperfluorooctane (CAS 16486-98-9): Properties, Synthesis, and Applications in Research and Development

Introduction

1-Chloro-8-iodoperfluorooctane, identified by CAS number 16486-98-9, is a significant bifunctional organofluorine compound.[1] Its structure, featuring a perfluorinated eight-carbon backbone terminated by two different halogens—a chlorine atom at one end and a highly reactive iodine atom at the other—makes it a uniquely versatile building block in synthetic chemistry. The high density of fluorine atoms imparts properties characteristic of per- and polyfluoroalkyl substances (PFAS), such as high thermal stability and both hydrophobic and oleophobic characteristics.[2]

This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and professionals in drug development. We will explore its fundamental properties, plausible synthetic routes, characteristic reactivity, and key applications, with a focus on the mechanistic rationale behind its utility as a synthetic intermediate.

Physicochemical and Spectroscopic Properties

The distinct physical properties of this compound are a direct consequence of its heavily fluorinated structure. The strong carbon-fluorine bonds and the overall molecular polarity result in a dense, thermally stable liquid.

Physical and Chemical Data

Quantitative data for this compound are summarized below. These properties are critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 16486-98-9 | [1] |

| Molecular Formula | C₈ClF₁₆I | [1] |

| IUPAC Name | 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodooctane | [1] |

| Molecular Weight | 562.42 g/mol | [1] |

| Appearance | Colorless to pale pink or yellow liquid/solid | [3][4] |

| Boiling Point | ~180-190 °C (Estimated) | N/A |

| Density | ~2.1 g/mL (Estimated) | N/A |

Spectroscopic Signature

Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. The expected spectral characteristics are as follows:

-

Nuclear Magnetic Resonance (NMR):

-

¹⁹F NMR: This is the most informative technique. The spectrum is expected to show complex multiplets for the eight distinct CF₂ groups. The CF₂ group adjacent to the iodine (-CF₂I) would appear furthest downfield, while the CF₂ group next to the chlorine (-CF₂Cl) would also be significantly shifted. The remaining six CF₂ groups along the chain would appear as a complex set of signals in the typical perfluoroalkane region.

-

-

Mass Spectrometry (MS):

-

Electron Impact (EI-MS) would show the molecular ion peak (M⁺) at m/z 562. The spectrum would also display a characteristic isotopic pattern for the single chlorine atom (M+2 peak at ~33% the intensity of the M⁺ peak).[5] Common fragmentation patterns would involve the loss of iodine (I•, 127 Da) and chlorine (Cl•, 35/37 Da), as well as cleavage of the C-C bonds within the perfluoroalkyl chain.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is dominated by very strong C-F stretching vibrations, typically appearing in the 1100-1300 cm⁻¹ region. The absence of C-H stretching bands (around 2800-3000 cm⁻¹) is a key indicator of a perfluorinated structure.[6]

-

Synthesis and Purification

The synthesis of α,ω-dihaloperfluoroalkanes like this compound is most commonly achieved through telomerization. This process involves the radical-initiated addition of a "telogen" (a chain transfer agent) across a "taxogen" (an unsaturated monomer).[7][8]

Synthetic Strategy: Radical Telomerization

The core principle involves creating a perfluoroalkyl radical that propagates by adding to a fluoroalkene. The chain length is controlled by the ratio of telogen to taxogen. For this specific molecule, a plausible route is the telomerization of tetrafluoroethylene (TFE) using a chlorofluoroiodomethane as the telogen.

The causality of this choice is rooted in the relative bond strengths. The C-I bond in the telogen is the weakest and will cleave preferentially under radical initiation to start the chain reaction, while the C-Cl bond remains intact. TFE is chosen as the taxogen to build the perfluorinated backbone.

Caption: Differential reactivity of C-I and C-Cl bonds.

Key Transformations: Radical Addition

A primary application of this molecule is in free-radical addition reactions across alkenes. This allows for the direct and efficient introduction of the Cl(CF₂)₈-CH₂-CH₂- moiety into a target molecule.

Mechanism:

-

Initiation: A radical initiator (e.g., AIBN, peroxide) or UV light cleaves the weak C-I bond to generate the Cl(CF₂)₈• radical. [9]2. Propagation:

-

The perfluoroalkyl radical adds to the double bond of an alkene (e.g., ethylene), forming a new carbon-centered radical.

-

This new radical abstracts an iodine atom from another molecule of this compound, yielding the final product and regenerating the Cl(CF₂)₈• radical to continue the chain reaction. [10]3. Termination: Two radicals combine to terminate the chain.

-

Applications in Research and Drug Development

The unique properties of the perfluoroalkyl chain make this reagent a valuable tool for modifying organic molecules in various fields.

Precursor to Fluorinated Surfactants and Polymers

This compound serves as a key intermediate for synthesizing telomer-based surfactants and surface coatings. The iodine can be readily displaced or used in addition reactions, and the terminal chlorine can be subsequently hydrolyzed or substituted to introduce a hydrophilic head group, creating an amphiphilic molecule. These resulting fluorosurfactants are highly effective at lowering surface tension. [2]

Building Block in Medicinal Chemistry

The introduction of fluorine and fluorinated groups is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. [11][12]this compound provides a scaffold to introduce a long, lipophilic, and metabolically stable perfluoroalkyl chain. This can be particularly useful in the development of:

-

Inhalation Anesthetics: Highly fluorinated ethers are known for their anesthetic properties.

-

Medical Imaging: As a source for creating fluorine-containing contrast agents for ¹⁹F-MRI.

-

Drug Delivery: Creating highly lipophilic pro-drugs to improve membrane permeability.

Detailed Protocol: Radical Addition to Ethylene

This protocol demonstrates the use of this compound as a building block.

-

Reactor Charging: A stirred autoclave is charged with this compound (1.0 eq) and a radical initiator such as dibenzoyl peroxide (0.05 eq).

-

Solvent and Purging: Anhydrous solvent (e.g., tert-butanol) is added, and the reactor is sealed and purged with nitrogen.

-

Pressurization: The reactor is pressurized with ethylene gas to a specified pressure (e.g., 10-20 bar).

-

Reaction: The mixture is heated to 80-100 °C and stirred for several hours. The reaction progress is monitored by the consumption of ethylene (pressure drop).

-

Isolation: After cooling, the excess ethylene is vented. The solvent is removed under reduced pressure, and the resulting crude product, 1-chloro-10-iodoperfluorodecane, is purified by vacuum distillation or chromatography.

Safety, Handling, and Storage

As with all halogenated and perfluorinated compounds, proper safety protocols are essential.

Hazard Identification

This compound is classified as an irritant. [1][13]

| Hazard Class | GHS Code | Description |

|---|---|---|

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood. [13]* Personal Protective Equipment:

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. * Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Conclusion

This compound is a highly functionalized and synthetically valuable perfluoroalkyl compound. Its primary utility is derived from the exceptional reactivity of the C-I bond, which allows it to serve as a potent agent for introducing the eight-carbon perfluoroalkyl chain into a wide array of substrates via radical mechanisms. This capability, combined with the stability of the terminal C-Cl bond, makes it an important precursor in materials science for surfactants and polymers, and a strategic building block for medicinal chemists seeking to modulate the properties of bioactive molecules. Proper understanding of its reactivity and adherence to strict safety protocols are paramount for its effective and safe utilization in research and development.

References

Sources

- 1. This compound | C8ClF16I | CID 2736617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perfluorooctyl iodide | 507-63-1 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. youtube.com [youtube.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aksci.com [aksci.com]

An In-Depth Technical Guide to the Molecular Structure and Applications of 1-Chloro-8-iodoperfluorooctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-8-iodoperfluorooctane, a halogenated octane derivative, presents a unique molecular architecture with significant potential in synthetic chemistry and drug discovery. This guide provides a comprehensive analysis of its structural features, physicochemical properties, and reactivity, offering insights into its utility as a versatile building block. By examining its spectroscopic characteristics and exploring its role in the synthesis of advanced materials and pharmaceutical intermediates, this document serves as a technical resource for professionals seeking to leverage the distinct properties of this perfluorinated compound.

Introduction: The Strategic Importance of Halogenated Scaffolds

The introduction of halogen atoms, particularly fluorine and chlorine, into organic molecules is a well-established strategy in medicinal chemistry and materials science.[1][2] Fluorination can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Chlorine, on the other hand, is a common feature in over 250 FDA-approved drugs and serves as a versatile synthetic handle for further molecular elaboration.[2]

This compound (Cl(CF₂)₈I) emerges as a compound of interest due to its trifunctional nature: a perfluorinated carbon chain, a terminal chlorine atom, and a terminal iodine atom. This unique combination of features provides a platform for orthogonal chemical modifications, making it a valuable intermediate in the synthesis of complex molecules. The perfluorinated backbone imparts properties such as high thermal stability and chemical inertness, while the differential reactivity of the C-Cl and C-I bonds allows for selective functionalization.

This guide will delve into the molecular intricacies of this compound, providing a detailed examination of its structure, properties, and synthetic utility, with a particular focus on its applications in drug development.

Molecular Structure and Physicochemical Properties

This compound is a linear-chain perfluoroalkane with the chemical formula C₈ClF₁₆I.[3] Its IUPAC name is 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodooctane.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16486-98-9 | [3] |

| Molecular Formula | C₈ClF₁₆I | [3] |

| Molecular Weight | 562.42 g/mol | [3] |

| Boiling Point | Not available | |

| Density | Not available | |

| Appearance | Not available |

Spectroscopic Characterization (Predicted)

2.1.1. 19F NMR Spectroscopy

19F NMR is a powerful tool for the structural elucidation of fluorinated compounds due to its high sensitivity and wide chemical shift range.[4][5] For this compound, a complex spectrum with multiple signals is expected, corresponding to the different fluorine environments along the perfluorinated chain. The signals for the CF₂ groups are expected to appear in the range of -110 to -130 ppm relative to CFCl₃. The CF₂ group adjacent to the chlorine atom (Cl-CF₂-) and the CF₂ group adjacent to the iodine atom (I-CF₂-) will exhibit distinct chemical shifts due to the different electronic effects of the terminal halogens.

2.1.2. 13C NMR Spectroscopy

The 13C NMR spectrum will also show distinct signals for each of the eight carbon atoms in the perfluorinated chain. The carbon atoms bonded to the chlorine and iodine atoms will be significantly shifted compared to the other carbons in the chain. The electronegative fluorine atoms will cause a general downfield shift for the carbon signals. The heavy atom effect of iodine may cause an upfield shift for the carbon atom directly attached to it.[6]

2.1.3. Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 562. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) and one iodine atom. Fragmentation of the molecule will likely involve the cleavage of the C-I and C-Cl bonds, as well as fragmentation of the perfluorinated carbon chain.

Synthesis and Reactivity

General Synthetic Approach: Telomerization

Perfluoroalkyl iodides are commonly synthesized through the telomerization of tetrafluoroethylene (TFE) with a perfluoroalkyl iodide telogen. A similar approach can be envisioned for the synthesis of this compound, potentially starting from a shorter α-chloro-ω-iodoperfluoroalkane or by a multi-step process involving initial telomerization followed by end-group modification.

The general reaction involves the radical addition of a telogen (R-I) to multiple units of a taxogen (in this case, TFE). The process is typically initiated by thermal or photochemical means.

Diagram 1: General Workflow for the Synthesis of Perfluoroalkyl Iodides via Telomerization

Caption: A simplified workflow for the synthesis of perfluoroalkyl iodides.

Reactivity Profile

The reactivity of this compound is dominated by the chemistry of its terminal C-I and C-Cl bonds. The C-I bond is weaker and more susceptible to both nucleophilic and radical reactions compared to the more robust C-Cl bond. This differential reactivity is a key feature that allows for selective chemical transformations.

3.2.1. Nucleophilic Substitution

The carbon atom attached to the iodine is electrophilic and can undergo nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the terminus of the perfluoroalkyl chain. The C-Cl bond is generally unreactive under these conditions, allowing for the preservation of this functionality for subsequent reactions.

3.2.2. Radical Reactions

The C-I bond can be homolytically cleaved under thermal or photochemical conditions to generate a perfluoroalkyl radical. This radical can then participate in various addition and coupling reactions, providing another avenue for the elaboration of the molecular structure. The chlorine atom is less prone to radical abstraction under these conditions.

Applications in Drug Discovery and Development

The unique structural and electronic properties of perfluorinated compounds make them attractive for applications in drug design.[7] The introduction of a perfluoroalkyl chain can enhance the binding of a drug to its target protein through favorable interactions with hydrophobic pockets. Furthermore, the metabolic stability of the C-F bond can prolong the half-life of a drug in the body.

This compound serves as a valuable building block for the synthesis of more complex fluorinated molecules for pharmaceutical applications. Its ability to undergo selective functionalization at the iodo- and chloro-termini allows for the construction of novel molecular scaffolds. For instance, the iodo- group can be converted to a variety of functional groups that can then be used to attach the perfluoroalkyl chain to a pharmacophore. The chloro- group can be retained as a stable substituent or can be further modified under more forcing conditions.

Diagram 2: Application of this compound in Drug Discovery

Caption: Synthetic utility in drug development.

Safety and Handling

Perfluoroalkyl iodides should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Specific safety data for this compound is limited, and it is recommended to consult the supplier's Safety Data Sheet (SDS) before use. As a general precaution for per- and polyfluoroalkyl substances (PFAS), their environmental persistence should be considered, and appropriate disposal methods should be followed.

Conclusion

This compound is a highly functionalized molecule with significant potential as a building block in organic synthesis. Its perfluorinated backbone, coupled with the differential reactivity of its terminal chlorine and iodine atoms, provides a versatile platform for the construction of complex molecular architectures. While detailed experimental data for this specific compound is sparse, its properties and reactivity can be reliably inferred from the well-established chemistry of analogous perfluoroalkyl halides. For researchers in drug discovery and materials science, this compound represents a valuable tool for the introduction of perfluoroalkyl moieties, offering a pathway to novel compounds with enhanced properties.

References

- CHAPTER 11: Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems. (n.d.). In Books.

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). In PMC. Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). In NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. (2022, March 30). In PMC. Retrieved from [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2015, November 12). In PubMed. Retrieved from [Link]

-

Calculated and experimental 13 C NMR chemical shifts. (n.d.). In ResearchGate. Retrieved from [Link]

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). In Royal Society of Chemistry.

-

NMR Periodic Table: Fluorine NMR. (n.d.). In IMSERC. Retrieved from [Link]

-

Perfluorooctane. (n.d.). In NIST WebBook. Retrieved from [Link]

-

This compound. (n.d.). In PubChem. Retrieved from [Link]

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles. (2025, August 6). In ResearchGate. Retrieved from [Link]

-

Perfluorooctyl iodide. (n.d.). In PubChem. Retrieved from [Link]

-

New Chemical Synthesis Could Streamline Drug Design. (2009, August 16). In ScienceDaily. Retrieved from [Link]

- 13C NMR Spectroscopy. (n.d.). In Thieme.

-

Perfluorooctane. (n.d.). In NIST WebBook. Retrieved from [Link]

-

Perfluorooctyl iodide. (n.d.). In NIST WebBook. Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). In PubMed Central. Retrieved from [Link]

-

Radiation-chemical synthesis of tetrafluoroethylene telomers in chloropentafluorobenzene and perfluoroxylene. (2025, August 9). In ResearchGate. Retrieved from [Link]

-

Synthesis and characterization of chlorotriarylbismuthonium salts. (n.d.). In PMC. Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019, July 1). In PubMed. Retrieved from [Link]

-

Nucleophilic Cl- Reagents. (n.d.). In Wordpress. Retrieved from [Link]

-

Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. (n.d.). In NIH. Retrieved from [Link]

-

(PDF) Synthesis of fluorinated telomersPart 7. Telomerization of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2 dichloroethylene with methanol. (2016, June 29). In ResearchGate. Retrieved from [Link]

-

Reactivity of chlorine radical with submicron palmitic acid particles: kinetic measurements and product identification. (n.d.). In ACP. Retrieved from [Link]

- and Cl2•–) with Dissolved Organic Matter and the Formation of Chlorinated Byproducts. (n.d.). In ACS Publications.

-

Advances in the Synthesis and Application of Tetrafluoroethylene‐ and 1,1,2,2‐Tetrafluoroethyl‐Containing Compounds. (n.d.). In OUCI. Retrieved from [Link]

-

Perfluorooctyl Iodide: Properties, Applications, and Chemical Synthesis Insights. (n.d.). In LinkedIn. Retrieved from [Link]

-

The Role of Perfluorinated Alkyl Iodides in Modern Chemistry. (n.d.). In Soest. Retrieved from [Link]

-

Synthesis of Filamentous Carbon Material via Decomposition of CF2Cl2 over Self-Organizing Ni-Cr Catalyst. (2018, March 20). In ResearchGate. Retrieved from [Link]

-

Reactivity of Chlorine Radicals (Cl• and Cl2•-) with Dissolved Organic Matter and the Formation of Chlorinated Byproducts. (2021, January 5). In Arizona State University. Retrieved from [Link]

-

Reactivity of Chlorine Radicals (Cl• and Cl2•-) with Dissolved Organic Matter and the Formation of Chlorinated Byproducts. (2021, January 5). In PubMed. Retrieved from [Link]

-

PFAS. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8ClF16I | CID 2736617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. books.rsc.org [books.rsc.org]

A Technical Guide to the Spectral Analysis of 1-Chloro-8-iodoperfluorooctane

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 1-chloro-8-iodoperfluorooctane (C₈ClF₁₆I), a molecule of significant interest in the field of fluorinated materials and synthetic chemistry. For researchers, scientists, and drug development professionals, understanding the spectral characteristics of such compounds is paramount for identification, purity assessment, and structural elucidation. This document synthesizes fundamental spectroscopic principles with field-proven insights to offer a predictive guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a linear C₈ perfluorinated backbone, capped at one terminus by a chlorine atom and at the other by an iodine atom. This structure, Cl-(CF₂)₈-I, dictates a unique electronic environment for each nucleus, which in turn gives rise to a predictable and interpretable set of spectral data. The high electronegativity of the fluorine atoms significantly influences the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy. The presence of both chlorine and iodine, with their characteristic isotopic distributions and fragmentation tendencies, will be key identifiers in mass spectrometry.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹⁹F and ¹³C NMR will provide critical information.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show eight distinct signals, corresponding to the eight chemically non-equivalent CF₂ groups. The chemical shifts will be influenced by the proximity of the electronegative chlorine and iodine atoms. The CF₂ group adjacent to chlorine (C-1) will be the most deshielded, appearing at the highest chemical shift (closest to 0 ppm). Conversely, the CF₂ group adjacent to the less electronegative iodine (C-8) will be the most shielded, appearing at the lowest chemical shift. The intervening CF₂ groups will exhibit a predictable downfield shift as their distance from the iodine atom increases.

Table 1: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Carbon Position | Predicted ¹⁹F Chemical Shift (ppm) vs. CFCl₃ | Expected Multiplicity |

| C-1 (Cl-CF₂) | -60 to -70 | Triplet |

| C-2 | -110 to -120 | Multiplet |

| C-3 | -120 to -125 | Multiplet |

| C-4 | -120 to -125 | Multiplet |

| C-5 | -120 to -125 | Multiplet |

| C-6 | -120 to -125 | Multiplet |

| C-7 | -115 to -125 | Multiplet |

| C-8 (I-CF₂) | -55 to -65 | Triplet |

Note: These are estimated values and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

In a proton-decoupled ¹³C NMR spectrum, eight distinct singlets are expected, one for each of the carbon atoms in the perfluorinated chain.[1][2] The electronegativity of the attached fluorine atoms will cause all carbon signals to be significantly shifted downfield compared to their hydrocarbon analogues.[1] The carbon attached to chlorine (C-1) will likely be the most deshielded of the CF₂ carbons due to the combined electron-withdrawing effects of the chlorine and fluorine atoms. The carbon attached to iodine (C-8) will also be significantly shifted, with the exact position influenced by the heavy atom effect of iodine.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted ¹³C Chemical Shift (ppm) |

| C-1 (Cl-CF₂) | 110 - 125 |

| C-2 to C-7 | 105 - 120 |

| C-8 (I-CF₂) | 95 - 110 |

Note: These are estimated values and may vary based on solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹⁹F NMR, tune the probe to the fluorine frequency. For ¹³C NMR, tune to the carbon frequency and use broadband proton decoupling.[1]

-

Acquisition Parameters:

-

¹⁹F NMR: Use a standard pulse sequence. A spectral width of approximately 200 ppm, centered around -100 ppm, should be sufficient.

-

¹³C NMR: Use a standard pulse sequence with a sufficient relaxation delay to ensure quantitative analysis if desired. A spectral width of approximately 250 ppm is recommended.

-

-

Referencing: Chemical shifts for ¹⁹F NMR are typically referenced to an external standard of CFCl₃ (0 ppm). For ¹³C NMR, the solvent signal is used as a secondary reference, which is calibrated against tetramethylsilane (TMS) at 0.0 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound will be dominated by strong absorptions corresponding to the C-F bond stretching vibrations.

The C-F stretching region in perfluoroalkyl chains typically appears between 1100 and 1300 cm⁻¹.[3] Due to the presence of multiple CF₂ groups, this region will likely consist of several strong, overlapping bands.[3] The C-Cl stretch is expected to appear in the range of 580-780 cm⁻¹, while the C-I stretch will be found at lower wavenumbers, typically below 600 cm⁻¹. The region below 1000 cm⁻¹ is considered the "fingerprint region" and will contain a complex pattern of vibrations unique to the molecule.[4]

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-F Stretch | 1100 - 1300 | Strong |

| C-Cl Stretch | 580 - 780 | Medium |

| C-I Stretch | < 600 | Medium-Weak |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: As this compound is likely a liquid or low-melting solid, the spectrum can be obtained from a neat thin film between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique that will likely cause significant fragmentation of this compound.

The molecular ion peak (M⁺) is expected at m/z 562, corresponding to the molecular weight of the compound.[5] Due to the presence of a chlorine atom, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed, arising from the natural abundance of the ³⁷Cl isotope.[6][7]

Fragmentation will likely occur through the cleavage of C-C, C-Cl, and C-I bonds. The C-I bond is the weakest and is expected to cleave readily, resulting in a prominent peak at m/z 435, corresponding to the [C₈F₁₆Cl]⁺ fragment. Loss of the chlorine atom would result in a peak at m/z 527, corresponding to the [C₈F₁₆I]⁺ fragment. A peak at m/z 127 corresponding to I⁺ may also be observed.[7] Further fragmentation of the perfluoroalkyl chain will produce a series of peaks separated by 50 mass units, corresponding to the loss of CF₂ groups.[8]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range of approximately m/z 50-600 to observe the molecular ion and key fragments.

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion, the M+2 isotope pattern for chlorine, and the characteristic fragmentation pattern of a perfluoroalkyl halide.

Conclusion

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2736617, this compound. [Link]

-

Chemistry LibreTexts. (2023, August 29). The Mass Spectra of Elements. [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]

-

Eid, C., et al. (2020). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 124(34), 7438–7447. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Calgary. (2021, Spring). Radicals and Mass Spectrometry (MS). [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of 1-chloropropane... [Link]

-

Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane... [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of 1-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. This compound | C8ClF16I | CID 2736617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

Navigating the Particulate World: An In-depth Technical Guide to the Solubility of 1-Chloro-8-iodoperfluorooctane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of specialty chemicals, 1-chloro-8-iodoperfluorooctane (C8ClF16I) presents a unique molecular architecture, offering a versatile platform for advanced organic synthesis and materials science. However, its highly fluorinated nature, coupled with the presence of two different halogens, introduces significant challenges in predicting and harnessing its solubility—a critical parameter for its effective application. This guide provides a comprehensive exploration of the theoretical underpinnings and practical considerations for the solubility of this compound in organic solvents, empowering researchers to make informed decisions in their experimental designs.

The Physicochemical Landscape of Perfluorocarbons: Beyond Simple "Likes Dissolve Likes"

Perfluorocarbons (PFCs) and their derivatives, such as this compound, defy the conventional wisdom of "like dissolves like." These molecules are characterized by their simultaneous hydrophobic (water-repelling) and lipophobic (oil-repelling) nature, a consequence of the unique properties of the carbon-fluorine bond.[1] The high electronegativity of fluorine creates strong, polar C-F bonds. However, the symmetrical arrangement of these bonds in a perfluorinated chain results in a non-polar molecule with low polarizability. This leads to exceptionally weak van der Waals and London dispersion forces, the primary intermolecular interactions for non-polar substances.[1]

Consequently, the energy required to overcome the cohesive forces within a typical organic solvent is not sufficiently compensated by the weak interactions formed with the perfluorinated molecule. This energetic mismatch results in the low solubility of PFCs in most common organic solvents.[1][2]

The introduction of chlorine and iodine atoms at the termini of the perfluorooctane chain in this compound adds further complexity. The larger and more polarizable iodine atom, in particular, can introduce a degree of polarity and enhance certain intermolecular interactions, potentially modulating its solubility profile compared to a simple perfluorooctane.

"Fluorophilicity": A Guiding Principle for Solvent Selection

A more predictive concept for understanding the solubility of highly fluorinated compounds is "fluorophilicity." This term describes the tendency of fluorinated compounds to preferentially interact with other fluorinated molecules.[3] Therefore, it is expected that this compound will exhibit its highest solubility in perfluorinated solvents.

For practical applications in organic synthesis and drug development, where reactions are often conducted in common organic solvents, achieving sufficient solubility is a primary hurdle. The polarity of the organic solvent plays a crucial role; more polar solvents tend to be more "fluorophobic," further reducing the miscibility of perfluorinated compounds.[4]

Estimated Solubility of this compound: An Evidence-Based Approach

Based on these observations and the principles of fluorophilicity, the following table provides an estimated qualitative solubility for this compound in a selection of common organic solvents.

| Solvent | Predicted Solubility | Rationale |

| Perfluorohexane | High | "Like dissolves like" principle for fluorinated compounds. |

| Hexane | Very Low | Weak intermolecular interactions between the alkane and the perfluorocarbon. |

| Toluene | Low | Aromatic solvent with some polarizability, but still largely incompatible. |

| Dichloromethane | Low to Moderate | Halogenated solvent, may offer slightly better interaction than hydrocarbons. |

| Chloroform | Low to Moderate | Similar to dichloromethane, with potential for weak halogen bonding. |

| Ethyl Acetate | Low | Moderately polar ester, expected to have limited miscibility. |

| Acetone | Low | Polar aprotic solvent, likely to be a poor solvent for the non-polar PFC. |

| Methanol | Low | Polar protic solvent, strong hydrogen bonding network excludes the PFC. |

| Acetonitrile | Very Low | Highly polar aprotic solvent, strong fluorophobic character. |

| Dimethyl Sulfoxide (DMSO) | Very Low | Highly polar aprotic solvent, strong fluorophobic character. |

It is crucial to emphasize that these are estimations. For any critical application, experimental determination of solubility is paramount.

The Role of Computational Modeling in Solubility Prediction

In the absence of extensive experimental data, computational models offer a powerful tool for predicting the solubility of complex molecules. The Conductor-like Screening Model for Realistic Solvents (COSMO-RS) is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, with a high degree of accuracy.[5][6] COSMO-RS calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces, providing a quantitative prediction of solubility.[5][6] For novel compounds like this compound, employing such predictive models can significantly de-risk experimental work by narrowing the range of potential solvents and providing a theoretical basis for understanding its solubility behavior.[1]

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for the Determination of Solubility

A robust and reliable determination of solubility is essential for the successful application of this compound. The following protocol outlines a systematic approach to qualitatively and quantitatively assess its solubility in a range of organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Calibrated analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of this compound to a known volume (e.g., 5 mL) of each selected organic solvent. An excess is visually confirmed by the presence of undissolved material.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solute to settle.

-

Centrifuge the vials at a moderate speed to further separate the undissolved solute.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter that is chemically compatible with the solvent to remove any remaining particulate matter.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

-

Analyze the calibration standards and the diluted sample by HPLC under appropriate chromatographic conditions.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Conclusion: A Framework for Understanding and Application

The solubility of this compound in organic solvents is a complex interplay of its unique physicochemical properties, primarily its highly fluorinated nature, and the characteristics of the solvent. While it is expected to exhibit low solubility in most common organic solvents, a systematic approach combining theoretical understanding, computational prediction, and rigorous experimental determination can provide the necessary insights for its effective use. By leveraging the principles of fluorophilicity and employing the detailed experimental protocol outlined in this guide, researchers can confidently navigate the challenges of working with this versatile and valuable molecule, unlocking its full potential in their scientific endeavors.

References

thermal stability of 1-Chloro-8-iodoperfluorooctane

An In-Depth Technical Guide to the Thermal Stability of 1-Chloro-8-iodoperfluorooctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Thermal Stability

Per- and polyfluoroalkyl substances (PFAS) are characterized by the exceptional strength of the carbon-fluorine bond, which imparts high thermal and chemical resistance[1]. In the case of this compound (C8ClF16I), the presence of a carbon-chlorine and a carbon-iodine bond introduces specific points of reactivity that are expected to be more susceptible to thermal degradation than the perfluorinated chain itself. Understanding the thermal stability is crucial for:

-

Safe Handling and Storage: Determining the upper temperature limit for storage to prevent unintentional decomposition and the release of potentially hazardous byproducts.

-

Reaction Optimization: Designing synthetic routes that utilize this compound requires knowledge of its thermal limits to avoid unwanted side reactions and ensure product purity.

-

Material Science Applications: For any potential application as a building block in polymers or other materials, the thermal stability of the monomer is a key determinant of the final material's performance at elevated temperatures.

Theoretical Decomposition Profile

The thermal decomposition of this compound is predicted to be a multi-stage process, dictated by the relative strengths of the covalent bonds within the molecule. The bond dissociation energies generally follow the trend: C-F > C-Cl > C-I.

-

Initial Decomposition Step: The weakest bond in the molecule is the C-I bond. Therefore, the initial step in the thermal decomposition is expected to be the homolytic cleavage of the carbon-iodine bond to form a perfluorooctyl radical and an iodine radical. This is a common pathway for perfluoroalkyl iodides which are used as precursors for generating perfluoroalkyl radicals in various chemical reactions[2].

-

Secondary Decomposition Pathways: The highly reactive perfluorooctyl radical can then undergo several subsequent reactions, including:

-

Dimerization: Two perfluorooctyl radicals can combine to form perfluorohexadecane.

-

Elimination: The radical can undergo further fragmentation, leading to the formation of smaller perfluorinated alkenes and other radical species.

-

Reaction with the Parent Molecule: The radical can abstract an iodine or chlorine atom from another molecule of this compound.

-

-

Higher Temperature Decomposition: At significantly higher temperatures, the C-Cl and eventually the C-F bonds will also break, leading to a more complex mixture of smaller halogenated and perfluorinated compounds. Pyrolysis of fluoropolymers is known to produce a variety of smaller fluorinated molecules[3][4]. Thermal decomposition of a similar compound, 1-Chloro-8H-perfluorooctane, is reported to generate carbon oxides, hydrogen fluoride, and hydrogen chloride in the event of a fire[5].

Proposed Experimental Workflow for Determining Thermal Stability

A robust evaluation of the thermal stability of this compound requires a combination of thermal analysis and analytical techniques to identify decomposition products.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass as a function of temperature in a controlled atmosphere[6].

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (platinum or ceramic).

-

Instrument Setup:

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for 5-10 minutes.

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).

-

-

Data Analysis:

-

The resulting TGA curve will plot mass loss (%) versus temperature (°C).

-

The onset temperature of decomposition is determined from the point of significant mass loss.

-

The temperatures at which 5% and 10% mass loss occur are often reported as indicators of the initial decomposition.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: An inert atmosphere is crucial to study the inherent thermal stability of the molecule without the influence of oxygen, which can lead to different, oxidative decomposition pathways.

-

Heating Rate: A controlled heating rate of 10 °C/min is a standard practice that allows for good resolution of thermal events. Faster or slower rates can be used to study the kinetics of decomposition.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, boiling, and decomposition.

Experimental Protocol:

-

Sample Preparation: Seal a small amount of this compound (2-5 mg) in a hermetically sealed aluminum or stainless steel DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas.

-

-

Thermal Program:

-

Use a similar temperature program as in the TGA experiment.

-

-

Data Analysis:

-

The DSC thermogram will show endothermic peaks corresponding to melting and boiling, and potentially exothermic peaks associated with decomposition.

-

Correlating the DSC data with the TGA data can help to distinguish between physical transitions (boiling) and chemical reactions (decomposition).

-

Evolved Gas Analysis (EGA)

To identify the decomposition products, the gas evolved during the TGA experiment can be analyzed in real-time using a coupled technique such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR).

Experimental Workflow for TGA-MS:

-

The outlet of the TGA furnace is connected to the inlet of a mass spectrometer via a heated transfer line.

-

As the sample is heated in the TGA, any volatile decomposition products are carried by the purge gas into the mass spectrometer.

-

Mass spectra are continuously recorded as a function of temperature.

-

The resulting data can be used to identify the molecular weights of the evolved species, providing insight into the decomposition mechanism.

Data Presentation:

The quantitative data obtained from these experiments can be summarized in a table for clarity:

| Parameter | Method | Result |

| Onset of Decomposition | TGA | TBD (°C) |

| Temperature at 5% Mass Loss | TGA | TBD (°C) |

| Temperature at 10% Mass Loss | TGA | TBD (°C) |

| Melting Point | DSC | TBD (°C) |

| Boiling Point | DSC | TBD (°C) |

| Major Decomposition Products | TGA-MS | TBD (m/z) |

Visualization of the Experimental Workflow

The following diagram illustrates the proposed experimental workflow for assessing the thermal stability of this compound.

Sources

- 1. Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC) - American Chemical Society [acs.digitellinc.com]

- 2. From AFFF to F3 : Fluorotelomers — Part 3 - 3F [3fff.co.uk]

- 3. repository.mines.edu [repository.mines.edu]

- 4. researchgate.net [researchgate.net]

- 5. synquestlabs.com [synquestlabs.com]

- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1-Chloro-8-iodoperfluorooctane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-8-iodoperfluorooctane (C8ClF16I), a key fluorinated building block in modern synthetic chemistry. The document delves into the historical context of its development, rooted in the broader field of perfluoroalkyl chemistry, and details the primary synthetic methodology of telomerization. Key physicochemical properties and spectroscopic data for characterization are presented. Furthermore, this guide explores the versatile applications of this bifunctional molecule, particularly as a precursor for fluorinated surfactants, polymers, and as a valuable intermediate in the synthesis of complex molecules for potential pharmaceutical and materials science applications.

Introduction: The Significance of Heterobifunctional Perfluoroalkanes

Per- and polyfluorinated alkyl substances (PFAS) have garnered significant attention due to their unique and valuable properties, including high thermal and chemical stability, hydrophobicity, and oleophobicity.[1] Within this broad class of compounds, α,ω-heterobifunctional perfluoroalkanes, such as this compound, represent a particularly versatile class of synthetic intermediates. These molecules possess two distinct reactive centers at the termini of the rigid, electron-rich perfluoroalkyl chain, allowing for selective and sequential chemical transformations.

The presence of a chlorine atom at one end and a more reactive iodine atom at the other provides chemists with a powerful tool for constructing complex molecular architectures. The C-I bond is significantly weaker than the C-Cl bond, enabling selective reactions at the iodinated terminus, such as nucleophilic substitution, free-radical additions, and cross-coupling reactions, while leaving the chloro group intact for subsequent functionalization. This differential reactivity is the cornerstone of the synthetic utility of this compound.

Discovery and Historical Context

The development of this compound is intrinsically linked to the broader history of fluoropolymer chemistry and the process of telomerization. While a singular "discovery" paper for this specific molecule is not readily identifiable, its synthesis is a logical extension of foundational work in the mid-20th century on the free-radical polymerization of tetrafluoroethylene (TFE).

The synthesis of perfluoroalkyl iodides via telomerization, reacting a "telogen" (chain transfer agent) with a "taxogen" (monomer), became a cornerstone of industrial fluorine chemistry.[2][3] Early research focused on producing perfluoroalkyl iodides with a terminal fluorine atom, typically using perfluoroethyl iodide as the telogen.[4] The logical progression was to employ telogens that would introduce other functionalities. The use of iodine monochloride (ICl) as a telogen for TFE provided a direct route to α-chloro-ω-iodoperfluoroalkanes of varying chain lengths, including the eight-carbon variant, this compound. This class of compounds, Cl(CF2CF2)nI, became valuable as versatile starting materials for a range of fluorinated products.[5]

Synthesis of this compound

The primary and most industrially viable method for the synthesis of this compound is the telomerization of tetrafluoroethylene (TFE). This process involves the free-radical addition of a telogen to the TFE monomer, leading to a mixture of telomers with varying chain lengths.

Telomerization of Tetrafluoroethylene with Iodine Monochloride

The synthesis is a multi-stage process that begins with the formation of a short-chain α-chloro-ω-iodoperfluoroalkane, which then acts as the telogen for subsequent chain growth.

Reaction Scheme:

-

Initiation and Formation of the Initial Telogen: ICl + CF2=CF2 → I-CF2-CF2-Cl

-

Telomerization (Chain Growth): I-CF2-CF2-Cl + n(CF2=CF2) → I-(CF2-CF2)n+1-Cl

For the synthesis of this compound, the reaction conditions are optimized to favor n+1 = 4.

Mechanism: The reaction proceeds via a free-radical chain mechanism.[6]

-

Initiation: The reaction can be initiated thermally or with a radical initiator. The weaker I-Cl bond cleaves homolytically to generate iodine and chlorine radicals.

-

Propagation: A radical (e.g., an iodine radical) adds to a TFE monomer, creating a new perfluoroalkyl radical. This radical then abstracts an atom from the telogen (or another chain transfer agent) to form the product and a new radical, which continues the chain.

-

Chain Transfer: The growing perfluoroalkyl radical abstracts an iodine atom from ICl or another telomer, terminating that chain and generating a new radical to initiate another.

-

Termination: Two radicals can combine to terminate the chain reaction.

Experimental Protocol: A Generalized Procedure

The following is a generalized protocol based on established telomerization procedures.[4] Specific conditions such as temperature, pressure, and reactant ratios are critical for controlling the distribution of telomer chain lengths.

-

Reactor Setup: A high-pressure, stirred autoclave resistant to corrosive reagents is charged with the initial telogen (e.g., 1-chloro-2-iodotetrafluoroethane) or with iodine monochloride.

-

Introduction of Monomer: The reactor is pressurized with tetrafluoroethylene (TFE). The molar ratio of telogen to TFE is a critical parameter for controlling the average chain length of the product mixture.

-

Reaction Conditions: The mixture is heated to a temperature typically ranging from 150°C to 360°C.[4][7] The reaction is maintained at elevated pressure for a specified duration.

-

Work-up and Purification: After cooling and venting the reactor, the crude product mixture, which consists of a distribution of Cl(CF2CF2)nI telomers, is collected. The desired this compound is then separated from the other telomers (n=2, 3, 5, etc.) by fractional distillation under reduced pressure. The high boiling point of the C8 adduct allows for effective separation from the more volatile shorter-chain telomers.

Diagram of the Telomerization Process:

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, purification, and use in subsequent reactions.

| Property | Value | Reference |

| Molecular Formula | C8ClF16I | [8] |

| Molecular Weight | 562.42 g/mol | [8] |

| CAS Number | 16486-98-9 | [8] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | Estimated to be >200 °C (based on similar compounds) | |

| Density | Not specified, expected to be >1.8 g/cm³ | |

| Solubility | Insoluble in water; soluble in fluorinated solvents and some organic solvents |

Spectroscopic Characterization

Spectroscopic techniques are crucial for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is the most informative technique for characterizing perfluorinated compounds. The spectrum will show distinct signals for the CF2 groups adjacent to the chlorine and iodine atoms, as well as for the internal CF2 groups. The chemical shifts and coupling patterns provide unambiguous structural confirmation.

-

¹³C NMR: The carbon spectrum will show signals for each of the eight distinct carbon environments in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹.[9] Weaker absorptions corresponding to C-Cl and C-I stretching will be present at lower wavenumbers.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of iodine and chlorine atoms, as well as fragments corresponding to the perfluoroalkyl chain. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable in the molecular ion and chlorine-containing fragments.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the differential reactivity of the C-I and C-Cl bonds. The C-I bond is more labile and serves as the primary reactive site for a variety of transformations.

Diagram of Reactivity:

Caption: Selective functionalization of this compound.

Precursor to Fluorinated Surfactants

A major application of this compound is in the synthesis of fluorinated surfactants.[1] The iodo- group can be displaced by various hydrophilic head groups, while the chloro- group can be retained or further modified. For instance, reaction with ethylene followed by substitution can introduce a variety of functionalities.

Intermediate for Fluoropolymers

This compound can serve as a chain transfer agent or an initiator in polymerization reactions to introduce a perfluorooctyl chloride end-group into a polymer. This allows for the synthesis of block copolymers with distinct fluorinated and non-fluorinated segments.[10][11] These materials are of interest for creating surfaces with unique wetting and release properties.

Building Block in Organic and Medicinal Chemistry

The introduction of a perfluoroalkyl chain can significantly alter the biological and physical properties of a molecule.[12] Properties such as metabolic stability, lipophilicity, and binding affinity can be fine-tuned. This compound provides a means to introduce a C8F16Cl moiety into a target molecule. The iodo- group can be used to couple the perfluoroalkyl chain to a pharmacophore or other molecular scaffold. The terminal chloro- group offers a handle for further diversification.

Safety and Handling

This compound is expected to be a stable compound under normal laboratory conditions. However, as with all halogenated compounds, it should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[8]

Conclusion

This compound is a valuable and versatile heterobifunctional building block in fluorine chemistry. Its synthesis via the telomerization of tetrafluoroethylene is a well-established industrial process. The differential reactivity of the terminal chlorine and iodine atoms allows for a wide range of selective chemical transformations, making it a key intermediate in the production of fluorinated surfactants, advanced polymers, and potentially novel therapeutic agents. As the demand for specialized fluorinated molecules continues to grow, the importance of intermediates like this compound in enabling innovation across various scientific disciplines is set to increase.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Lia, A. (1993). Synthesis of perfluoroalkyl iodides. U.S.

- Gubaydullin, A. Z., Baibul'din, F. Z., & Puzin, Y. I. (2011). Determination of rate constants for radical telomerization chain growth and transfer from the molecular-mass distribution of oligomer. High Energy Chemistry, 45(5), 414-419.